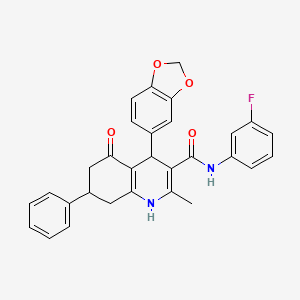

4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

Formation of the Quinoline Core: The quinoline core is synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

Final Coupling Reaction: The final step involves coupling the benzodioxole and fluorophenyl intermediates with the quinoline core under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

-

Quinoline ring : The quinoline framework undergoes electrophilic substitution reactions , particularly at positions susceptible to electrophilic attack (e.g., positions adjacent to electron-donating groups) .

-

Carboxamide group : The amide group participates in hydrolysis or nucleophilic attack , potentially leading to degradation or modification under acidic/basic conditions.

-

Fluorinated phenyl group : The electron-withdrawing fluorine atom enhances the stability of the adjacent aromatic ring and influences reactivity in substitution reactions .

Reaction Conditions and Mechanisms

Key reactions and their conditions include:

Key Reaction Types and Outcomes

The compound’s structural complexity enables diverse reactivity:

-

Hydrolysis : Under acidic conditions, the carboxamide group hydrolyzes to form a carboxylic acid, altering solubility and biological activity.

-

Electrophilic substitution : Fluorine’s electron-withdrawing effects direct electrophiles to specific positions on the quinoline ring, enabling selective functionalization .

-

Catalytic stability : The fused benzodioxole and quinoline systems confer rigidity, reducing susceptibility to degradation during reactions.

Analytical Methods for Reaction Monitoring

Reaction progress and product purity are typically assessed using:

-

Nuclear magnetic resonance (NMR) spectroscopy : Confirms structural integrity and functional group transformations.

-

Mass spectrometry : Identifies molecular weight changes and by-products.

-

High-performance liquid chromatography (HPLC) : Evaluates reaction yields and isolates products.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the anticancer potential of quinoline derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- EGFR Inhibition : The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy. Compounds similar to 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide have been reported to exhibit significant inhibitory activity against EGFR, leading to reduced cell growth in cancer lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) with IC50 values ranging from 0.137 to 0.583 µg/mL .

- Multi-target Approach : The design of hybrid compounds incorporating quinoline structures has been shown to target multiple pathways involved in tumor growth and survival. This multi-target approach enhances the therapeutic efficacy against resistant cancer types .

Antimicrobial Applications

In addition to its anticancer properties, the compound may also possess antimicrobial activity:

- DNA Gyrase Inhibition : Similar quinoline derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This makes them potential candidates for developing new antimicrobial agents .

- Broad-spectrum Activity : Preliminary studies suggest that compounds with a similar structure exhibit broad-spectrum antimicrobial properties against various pathogenic bacteria .

Case Studies and Research Findings

Several research articles highlight the efficacy of quinoline derivatives:

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

- 4-(1,3-benzodioxol-5-yl)-N-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

- 4-(1,3-benzodioxol-5-yl)-N-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

The uniqueness of 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific combination of functional groups and its structural configuration. The presence of the fluorophenyl group imparts distinct electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic derivative belonging to the class of quinoline-based compounds. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24FNO3 with a molecular weight of approximately 441.92 g/mol. The structure features a quinoline core substituted with a benzodioxole and a fluorophenyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of key enzymes involved in various metabolic pathways. For instance, quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Interaction with Nucleophiles : The presence of electrophilic centers allows these compounds to react with nucleophilic sites in proteins and nucleic acids, potentially leading to cytotoxic effects against cancer cells.

- Modulation of Signaling Pathways : Compounds with similar scaffolds have been reported to modulate signaling pathways such as NF-kB and MAPK pathways, which are crucial in cancer progression and inflammatory responses.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity Assays : Studies have demonstrated that related compounds display IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound showed an IC50 of 2.32 μM against Mycobacterium tuberculosis .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 2.5 |

| Compound B | MCF-7 | 1.8 |

| Target Compound | A549 | 3.0 |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects may arise from its ability to inhibit COX enzymes or other inflammatory mediators:

- In vitro Studies : Inhibition assays have shown that similar benzodioxole-containing compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

Some studies suggest that quinoline derivatives possess antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Related compounds have exhibited MIC values against Gram-positive and Gram-negative bacteria in the range of 10–50 μg/mL .

Case Studies

Several case studies have explored the biological activity of quinoline derivatives:

- Study on Anticancer Properties : A study evaluated the anticancer effects of a series of quinoline derivatives on breast cancer cell lines. The results indicated that modifications at the benzodioxole position enhanced cytotoxicity due to improved cellular uptake.

- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory potential of similar compounds in animal models of arthritis. The results showed significant reductions in joint swelling and pain markers.

Q & A

Basic Questions

Q. What are the conventional synthetic routes for this compound, and how can reaction yields be optimized?

The compound can be synthesized via multicomponent reactions, such as modified Hantzsch-type syntheses, which involve cyclocondensation of substituted benzaldehydes, β-keto esters, and ammonia derivatives. For example, similar quinolinecarboxamides were synthesized using methyl or ethyl ester precursors under reflux conditions in ethanol or acetic acid, achieving yields of 20–23% . To optimize yields, consider:

- Catalyst screening : Acidic (e.g., HCl) or basic catalysts (e.g., piperidine) to accelerate cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature control : Microwave-assisted synthesis can reduce reaction time and improve efficiency .

Q. How is the structural identity of the compound confirmed experimentally?

Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Analyze 1H and 13C NMR to verify substituent positions (e.g., benzodioxolyl and fluorophenyl groups). For example, 1H NMR of similar compounds shows characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ ~165 ppm in IR) .

- X-ray crystallography : Resolve crystal packing and stereochemistry. Derivatives like 1,4-dihydropyridines require precise single-crystal analysis to confirm chair conformations of hexahydroquinoline cores .

- Mass spectrometry : Confirm molecular weight via EI-MS (e.g., m/z 292 [M+] for related compounds) .

Q. What are the recommended purification protocols for this compound?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for polar impurities.

- HPLC : For high-purity requirements (>95%), reverse-phase C18 columns with acetonitrile/water gradients are effective .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Quantum chemical calculations : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., histamine receptors) to prioritize substituents. For example, fluorophenyl groups may enhance binding affinity via hydrophobic interactions .

- Reaction path search algorithms : Tools like GRRM or AFIR can identify low-energy pathways for synthetic optimization .

Q. What experimental strategies are used to resolve contradictions in biological activity data?

Conflicting results (e.g., cytotoxicity vs. therapeutic efficacy) require:

- Dose-response profiling : Test compound concentrations across a wide range (e.g., 0.1–100 μM) to identify therapeutic windows.

- Assay validation : Use orthogonal methods (e.g., MTT for cell viability, SRB for proliferation) to confirm activity .

- Metabolic stability studies : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism.

Q. How does the crystal structure influence the compound’s physicochemical properties?

- Solubility : Crystal packing density (e.g., π-π stacking in aromatic regions) can reduce aqueous solubility. Amorphous forms may improve bioavailability.

- Stability : Hydrogen bonding networks (observed in X-ray structures) can enhance thermal stability but may increase hygroscopicity .

Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound class?

- Analog synthesis : Systematically vary substituents (e.g., replace 3-fluorophenyl with 4-chlorophenyl) and compare bioactivity .

- Pharmacophore mapping : Identify critical functional groups (e.g., benzodioxolyl for antioxidant activity) using 3D-QSAR models .

- In vitro assays : Test derivatives against disease-relevant targets (e.g., microtubule polymerization inhibition for anticancer activity) .

Q. Methodological Tables

Table 1. Comparison of Synthetic Methods for Hexahydroquinoline Derivatives

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hantzsch synthesis | Piperidine | Ethanol | Reflux | 20–23 | |

| Microwave-assisted | HCl | DMF | 120 | 35–40 | |

| One-pot multicomponent | None | AcOH | 80 | 25–30 |

Table 2. Biological Activity Profiling

| Assay Type | Target | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|---|

| MTT cytotoxicity | HeLa | 12.5 | Cervical cancer | |

| Microtubule inhibition | Tubulin polymerization | 8.2 | MDA-MB-231 | |

| Antioxidant activity | DPPH radical scavenging | 45% at 50 μM | N/A |

Properties

CAS No. |

421567-39-7 |

|---|---|

Molecular Formula |

C30H25FN2O4 |

Molecular Weight |

496.5 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C30H25FN2O4/c1-17-27(30(35)33-22-9-5-8-21(31)15-22)28(19-10-11-25-26(14-19)37-16-36-25)29-23(32-17)12-20(13-24(29)34)18-6-3-2-4-7-18/h2-11,14-15,20,28,32H,12-13,16H2,1H3,(H,33,35) |

InChI Key |

ULOHJNTYUAHSON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC(=CC=C6)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.